N-phenyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide
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Overview
Description
N-phenyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide is a complex organic compound with a unique structure that includes a trifluoromethyl group and a dioxino-benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the dioxino group and the trifluoromethyl group. The final step involves the acylation of the benzimidazole derivative with phenylacetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-phenyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-phenyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group and the dioxino-benzimidazole moiety play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-bis(trifluoromethanesulfonimide): This compound also contains a trifluoromethyl group and is used in similar applications.
1-(4-(trifluoromethyl)phenyl)-3,4-dihydroquinolin-2(1H)-one: Another compound with a trifluoromethyl group, used in medicinal chemistry.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with biological activity.
Uniqueness
N-phenyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide is unique due to its combination of a trifluoromethyl group and a dioxino-benzimidazole moiety
Properties
Molecular Formula |
C18H14F3N3O3 |
---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
N-phenyl-2-[2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl]acetamide |
InChI |
InChI=1S/C18H14F3N3O3/c19-18(20,21)17-23-12-8-14-15(27-7-6-26-14)9-13(12)24(17)10-16(25)22-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,22,25) |
InChI Key |
JJGASCNEORAFAK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C(=N3)C(F)(F)F)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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